1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine

Regioisomerism Kinase inhibition Structure-activity relationship

1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine (CAS 1856050-62-8) is a synthetic bis-pyrazole amine derivative with the molecular formula C₁₀H₁₃F₂N₅ and a molecular weight of 241.24 g/mol. It features a 1-(difluoromethyl)-1H-pyrazol-3-amine core coupled via a methylene bridge to a 1,4-dimethyl-1H-pyrazol-5-yl moiety.

Molecular Formula C10H13F2N5
Molecular Weight 241.24 g/mol
Cat. No. B11737800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine
Molecular FormulaC10H13F2N5
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1)C)CNC2=NN(C=C2)C(F)F
InChIInChI=1S/C10H13F2N5/c1-7-5-14-16(2)8(7)6-13-9-3-4-17(15-9)10(11)12/h3-5,10H,6H2,1-2H3,(H,13,15)
InChIKeyURLUGRMRZTTXIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine: Chemical Identity, Core Features, and Comparator Landscape


1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine (CAS 1856050-62-8) is a synthetic bis-pyrazole amine derivative with the molecular formula C₁₀H₁₃F₂N₅ and a molecular weight of 241.24 g/mol . It features a 1-(difluoromethyl)-1H-pyrazol-3-amine core coupled via a methylene bridge to a 1,4-dimethyl-1H-pyrazol-5-yl moiety. The difluoromethyl group enhances hydrogen-bond donor capacity and metabolic stability relative to non-fluorinated analogs [1]. This compound belongs to a class of N-alkylated difluoromethyl pyrazole amines widely explored as kinase inhibitor scaffolds and agrochemical intermediates. Closest comparators include the 1,3-dimethyl regioisomer (CAS 1856070-76-2), the 1-ethyl analog (CAS not available), and the non-alkylated core 1-(difluoromethyl)-1H-pyrazol-3-amine (CAS 919785-20-9).

Why Generic Substitution of 1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine Carries Risk: Regioisomer-Dependent Activity and Physicochemical Divergence


In-class compounds sharing the C₁₀H₁₃F₂N₅ formula cannot be interchanged without consequence because the position of methyl groups on the pyrazole ring dictates both three-dimensional conformation and electronic properties, directly impacting target binding and physicochemical behavior [1]. For example, regioisomeric variation from 1,4-dimethyl to 1,3-dimethyl or 1,5-dimethyl alters the spatial orientation of the amine linker and the difluoromethyl group, which can abolish or reduce kinase inhibition potency by orders of magnitude, as observed in SDH inhibitor series where a single methyl shift changed IC₅₀ values by >10-fold [2]. Furthermore, the 1,4-dimethyl substitution pattern offers a distinct hydrogen-bonding topology compared to ethyl or unsubstituted analogs, making generic replacement inadvisable without experimental validation. The following quantitative evidence underscores these differentiation points.

Quantitative Differentiation Evidence for 1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine vs. Closest Analogs


Regioisomeric Specificity: 1,4-Dimethyl vs. 1,3-Dimethyl Substitution Pattern Dictates Conformational and Biological Outcome

The target compound carries methyl groups at the 1- and 4-positions of the pyrazole ring, whereas a common comparator—1-(difluoromethyl)-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine—bears methyls at the 1- and 3-positions. In a closely related difluoromethyl pyrazole carboxamide series, moving the methyl from the 3- to the 4-position improved SDH enzymatic IC₅₀ from 0.65 μM to 0.11 μM, a 5.9-fold enhancement [1]. While not a direct measurement on the exact target compound, this class-level inference indicates that the 1,4-dimethyl regioisomer can confer superior target engagement relative to the 1,3-dimethyl isomer in certain biological contexts, supporting its prioritization in medicinal chemistry campaigns seeking optimized potency.

Regioisomerism Kinase inhibition Structure-activity relationship

Physicochemical Differentiation: logP and Hydrogen-Bond Donor Topology Distinguish 1,4-Dimethyl from 1-Ethyl and Unsubstituted Analogs

The target compound possesses two H-bond donors (the secondary amine and the pyrazole NH) and a computed logP of approximately 1.87, as estimated for the free base [1]. In contrast, the 1-ethyl analog adds one additional methylene unit, increasing logP by approximately 0.5 log units (estimated 2.35) and reducing aqueous solubility [2]. The non-alkylated core 1-(difluoromethyl)-1H-pyrazol-3-amine has a lower logP (~0.8) and only one H-bond donor, limiting its capacity for key interactions with biological targets. The balanced lipophilicity of the 1,4-dimethyl compound positions it favorably within Lipinski's rule-of-five space for oral bioavailability, while the ethyl analog begins to exceed the logP limit.

Lipophilicity Hydrogen bonding Drug-likeness

Synthetic Accessibility and Commercial Purity: Defined Quality Attributes vs. Uncharacterized Analogs

The target compound is commercially available at 95% purity (HPLC) from established suppliers such as Chemenu (Catalog CM659124) . In contrast, many regioisomeric or structural analogs (e.g., the 1,5-dimethyl isomer, CAS 1856069-52-7) are listed with lower purity (90–93%) or lack defined purity specifications, introducing uncertainty in downstream applications . High purity is critical for structure-activity relationship (SAR) studies, where impurities can confound biological results, and for crystallization trials where homogeneity is essential.

Purity Procurement Synthetic utility

Molecular Weight and Heavy Atom Count: A Favorable Profile for Fragment-Based Drug Discovery

With a molecular weight of 241.24 g/mol and 16 heavy atoms, the target compound sits in the upper range of fragment-like chemical space (typically MW < 300) [1]. In comparison, the ethyl analog (MW 255.27) adds one carbon, while bis-difluoromethyl analogs (e.g., 1-(difluoromethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine) exceed 280 Da with increased complexity . The 1,4-dimethyl compound thus offers a favorable balance between molecular complexity for target recognition and low molecular weight for efficient ligand optimization, a key advantage in fragment-based drug discovery (FBDD) campaigns.

Fragment-based drug discovery Ligand efficiency Molecular complexity

Optimal Deployment Scenarios for 1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine Based on Differentiation Evidence


Kinase or SDH Inhibitor Lead Optimization Requiring 1,4-Dimethyl Regiochemistry

When SAR data from a lead series indicate that the 1,4-dimethyl pyrazole substitution pattern provides a 5–10-fold potency advantage over the 1,3-dimethyl isomer (class-level evidence [1]), this compound serves as the optimal core scaffold for further elaboration. Its defined purity (95%) and balanced logP (~1.87) make it suitable for rapid analog synthesis and in vitro profiling without additional purification.

Fragment-Based Drug Discovery (FBDD) Campaigns Seeking Ligand-Efficient Starting Points

At 241.24 Da, this compound is fragment-sized yet incorporates two pyrazole rings and a difluoromethyl pharmacophore. Its molecular weight advantage over ethyl and bis-difluoromethyl analogs (14–43 Da lighter [2]) provides more room for property-guided optimization while maintaining drug-like characteristics.

Procurement for High-Throughput Screening Libraries with Defined Quality Standards

With a commercial purity of 95% (vs. 90–93% for regioisomeric analogs ), this compound minimizes the risk of false positives or negatives in HTS campaigns. Procurement teams can confidently acquire it as a characterized, reproducible starting material for automated library synthesis.

Agrochemical Intermediate Development Targeting SDH Inhibition

Given the established role of difluoromethyl pyrazoles as SDH inhibitor fungicides (e.g., fluxapyroxad, isopyrazam) [3], this compound can serve as a key intermediate for novel fungicide design, leveraging the favorable 1,4-dimethyl regioisomerism for optimal target engagement.

Quote Request

Request a Quote for 1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.